molecular formula C17H26N2O2 B3278367 tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate CAS No. 676528-03-3

tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B3278367
CAS No.: 676528-03-3
M. Wt: 290.4 g/mol
InChI Key: JPRGPTWVTLGBIS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate: is a synthetic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol .

Scientific Research Applications

Chemistry: Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of probes for imaging and diagnostic purposes.

Medicine: It is explored for its potential to interact with specific molecular targets involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action for “tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate” is not provided in the search results. As a precursor to fentanyl, its mechanism of action would be related to the opioid receptor activity of the final product .

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-aminobenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Introduction of the aminobenzyl group: The intermediate is then reacted with 3-aminobenzylamine under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the aminobenzyl group, where various substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

    Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has a different substitution pattern on the benzyl group.

    Tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound has a different functional group attached to the piperidine ring.

Uniqueness: Tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and aminobenzyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(3-aminophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRGPTWVTLGBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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